molecular formula C12H13NO3 B173344 Benzyl 3-oxocyclobutylcarbamate CAS No. 130369-36-7

Benzyl 3-oxocyclobutylcarbamate

Cat. No. B173344
M. Wt: 219.24 g/mol
InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05246931

Procedure details

N-(Benzyloxycarbonyl)-3-methylenecyclobutanamine (4 g, 18.4 mmol) from Step A of Example 5, 34 mL of methanol and 136 mL of methylene chloride were mixed together and cooled to -78° C. under a nitrogen atmosphere. Ozone was bubbled through the mixture for approximately 20 minutes and then the reaction mixture was flushed with nitrogen for approximately 10 minutes. Dimethyl sulfide (17 mL) was added to the reaction mixture and the reaction mixture was then stirred for 0.5 h at -78° C. and 0.5 h at ambient temperature. The reaction mixture was concentrated under reduced pressure to a syrup. The syrup (6.2 g) was purified on a 1.5×40 cm silica gel column, rinsed with hexane and eluted @ 5 psi with 400 mL of 25% acetone in hexane to give 3.74 g (93% yield) of the title compound; MS DCI-NH3M/Z: 237 (M+NH4)+ ; 1H NMR (CDCl 3) δ 3.10 (m, 2H), 3.43 (m, 2H), 4.31 (m, 1H), 5.13 (s, 2H), 7.45 (s, 5H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH:12]1[CH2:15][C:14](=C)[CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[OH:18]>C(Cl)Cl>[CH2:1]([O:8][C:9]([NH:11][CH:12]1[CH2:15][C:14](=[O:18])[CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CC(C1)=C
Name
Quantity
34 mL
Type
reactant
Smiles
CO
Name
Quantity
136 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred for 0.5 h at -78° C. and 0.5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled through the mixture for approximately 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was flushed with nitrogen for approximately 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Dimethyl sulfide (17 mL) was added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to a syrup
CUSTOM
Type
CUSTOM
Details
The syrup (6.2 g) was purified on a 1.5×40 cm silica gel column
WASH
Type
WASH
Details
rinsed with hexane
WASH
Type
WASH
Details
eluted @ 5 psi with 400 mL of 25% acetone in hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.74 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.